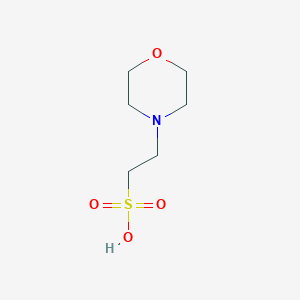

2-(N-Morpholino)-ethanesulfonic acid

Descripción

See also: 4-Morpholineethanesulfonic acid (preferred).

Propiedades

IUPAC Name |

2-morpholin-4-ium-4-ylethanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO4S/c8-12(9,10)6-3-7-1-4-11-5-2-7/h1-6H2,(H,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXGZJKUKBWWHRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC[NH+]1CCS(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4432-31-9 | |

| Record name | 4-Morpholineethanesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4432-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(N-Morpholino)-ethanesulfonic Acid (MES)

Abstract

2-(N-Morpholino)-ethanesulfonic acid, commonly known as MES, is a zwitterionic buffer that has become a cornerstone in biochemical and molecular biology research.[1][2][3] Developed by Norman Good and his colleagues in the 1960s, MES was one of the first in a series of buffers designed to meet the specific needs of biological research.[4][5][6] Its utility stems from a unique combination of physicochemical properties: a pKa of approximately 6.15, making it an excellent buffer for the slightly acidic pH range of 5.5 to 6.7; high solubility in water; and, critically, minimal interaction with biological molecules and metal ions.[2][4][7][8] This guide provides an in-depth analysis of MES, covering its fundamental properties, core applications, practical laboratory protocols, and critical considerations for its use, aimed at researchers, scientists, and drug development professionals.

The Foundation: Physicochemical Properties of MES

Understanding the core properties of MES is essential for its effective application. It was designed to fulfill a stringent set of criteria for biological buffers, often referred to as "Good's buffers".[5][6][9][10]

Key Characteristics:

-

pKa and Buffering Range: MES has a pKa of approximately 6.15 at 20-25°C, providing a reliable buffering capacity in the pH range of 5.5 to 6.7.[2][4][7][11] This makes it particularly suitable for experiments requiring stable, slightly acidic conditions.

-

Solubility: It is highly soluble in water, which simplifies the preparation of buffer stock solutions.[4][12] Conversely, its low solubility in most organic solvents prevents it from accumulating in nonpolar compartments of biological systems, such as cell membranes.[5][9]

-

Zwitterionic Nature & Membrane Impermeability: As a zwitterionic compound, possessing both positive and negative charges on different atoms within the molecule, MES does not readily pass through biological membranes.[10] This is a crucial feature for maintaining stable extracellular pH in cell culture applications without significantly affecting intracellular pH.[5][9][13]

-

Minimal Metal Ion Interaction: A standout feature of MES is its negligible binding affinity for many divalent cations, including Ca²⁺, Mg²⁺, and Mn²⁺, and it shows virtually no binding with Cu(II).[4][8] This "non-coordinating" nature is a significant advantage over common buffers like phosphate, which can strongly chelate metal ions and interfere with the function of metalloenzymes or other metal-dependent processes.[4][14]

-

Stability and Inertness: MES is chemically and enzymatically stable, resisting degradation under typical experimental conditions.[4][15] It does not participate in or interfere with most biochemical reactions and exhibits minimal absorption of ultraviolet (UV) light at wavelengths above 230 nm, preventing interference with spectrophotometric assays.[9][12][13]

Data Summary: Physicochemical Properties of MES

| Property | Value / Description | Significance in Research |

| Chemical Formula | C₆H₁₃NO₄S | Defines its composition and structure. |

| Molecular Weight | 195.24 g/mol | Essential for accurate buffer preparation.[4][11] |

| pKa (at 25°C) | ~6.15 | Optimal for buffering in the slightly acidic range (pH 5.5-6.7).[2][7] |

| ΔpKa/°C | -0.011 | Indicates a moderate change in pH with temperature fluctuations.[16][17] |

| Metal Ion Binding | Weakly binds Ca²⁺, Mg²⁺, Mn²⁺; negligible binding of Cu(II).[4][8] | Ideal for studying metal-dependent enzymes and proteins.[14] |

| UV Absorbance | Minimal absorbance at λ > 230 nm.[9][13] | Prevents interference in spectrophotometric measurements.[18] |

| Solubility | Highly soluble in water.[4][12] | Facilitates easy preparation of concentrated stock solutions. |

Core Applications in Life Science Research

The unique properties of MES make it a versatile and indispensable tool across a wide range of applications in biology, biochemistry, and pharmaceutical development.[2][12][19]

Electrophoresis

MES is a key component in certain polyacrylamide gel electrophoresis (PAGE) systems, particularly Bis-Tris-based systems.[1][15]

-

Causality: The standard Laemmli SDS-PAGE system uses a Tris-Glycine buffer with a high pH (~8.3-9.5), which can lead to deamidation or hydrolysis of proteins, especially smaller ones. MES-based running buffers operate at a near-neutral pH (~7.0). This milder condition is crucial for maintaining the integrity of proteins during separation. The MES buffer system provides superior resolution of small to medium-sized proteins (2-200 kDa) compared to traditional systems.[1][20] Its lower conductivity also generates less heat during electrophoresis, reducing the risk of band distortion.[21]

Chromatography

In protein purification, MES is frequently used as a buffer in various chromatography techniques.[3][22]

-

Expertise: It is an excellent choice for cation-exchange chromatography because its anionic nature at working pH does not interfere with the binding of positively charged proteins to the column resin.[3] Its non-coordinating property ensures that it will not strip essential metal cofactors from proteins during purification.[3]

Cell Culture

MES is used to supplement cell culture media for bacteria, yeast, and mammalian cells to provide additional buffering capacity.[12][22][23]

-

Insight: While bicarbonate-CO₂ systems are the primary buffers in most mammalian cell culture, they are only effective in a controlled CO₂ environment (i.e., an incubator). When cells are handled outside the incubator, the dissolved CO₂ can off-gas, leading to a rapid and potentially harmful rise in media pH. Supplementing the media with a zwitterionic buffer like MES (or HEPES for a more neutral pH range) provides crucial pH stability during these periods.[21] It has also been used in hydroponic systems for plant growth studies due to its biological inertness.[24]

Enzyme Assays and Protein Studies

The biochemical inertness of MES makes it a reliable choice for enzyme kinetics and protein binding studies.

-

Trustworthiness: Many enzymes, particularly those that bind metal ions, are sensitive to the buffer composition. Buffers like phosphate or citrate can chelate essential metal cofactors, inhibiting enzyme activity and leading to erroneous results. The use of a non-coordinating buffer like MES ensures that the observed activity is a true reflection of the enzyme's function.[4][14][25]

Practical Laboratory Protocols & Workflows

Protocol 3.1: Preparation of a 0.5 M MES Stock Solution (pH 6.0)

This protocol describes the preparation of a standard, highly concentrated MES buffer stock, which can be diluted for various working solutions.

Materials:

-

MES Free Acid (MW: 195.24 g/mol )

-

High-purity, deionized water (dH₂O)

-

10 N Sodium Hydroxide (NaOH) solution

-

Calibrated pH meter

-

Stir plate and magnetic stir bar

-

Graduated cylinders and a 1 L volumetric flask

Step-by-Step Methodology:

-

Weigh MES Powder: Weigh out 97.62 g of MES free acid.[26]

-

Initial Dissolution: Add the MES powder to a beaker containing approximately 800 mL of dH₂O.[15] Place the beaker on a stir plate and add a stir bar to begin dissolution. MES free acid will not fully dissolve until the pH is adjusted.

-

pH Adjustment: While monitoring with a calibrated pH meter, slowly add 10 N NaOH dropwise to the MES suspension. The powder will dissolve as the pH rises. Continue adding NaOH until the pH reaches exactly 6.0.

-

Final Volume Adjustment: Carefully transfer the clear buffer solution into a 1 L volumetric flask. Rinse the beaker with a small amount of dH₂O and add the rinse to the flask to ensure a complete transfer.

-

Bring to Volume: Add dH₂O to the flask until the bottom of the meniscus reaches the 1 L calibration mark.

-

Sterilization and Storage: For applications requiring sterility, filter the solution through a 0.22 µm filter.[2] Store the buffer at 4°C.[2][26] The solution is stable for several months.[2]

Workflow 3.2: Using MES in a Bis-Tris Protein Electrophoresis System

This workflow illustrates the key steps where MES buffer is integral for separating small proteins.

Sources

- 1. Biologix® TRIS-MES Buffer(1×), PH7.3, 500mL/Bottle, 10 Bottles/Case [biologixusa.com]

- 2. biochemazone.com [biochemazone.com]

- 3. The role and function of MES compounds - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 4. MES (buffer) - Wikipedia [en.wikipedia.org]

- 5. What is a Good's Buffer? - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 6. Good’s buffers | Protocols Online [protocolsonline.com]

- 7. From water solubility to stability: high-quality MES buffer has these 4 characteristics - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 8. Biological buffers pKa calculation [reachdevices.com]

- 9. Good's buffers - Wikipedia [en.wikipedia.org]

- 10. promegaconnections.com [promegaconnections.com]

- 11. 4-Morpholineethanesulfonic acid | C6H13NO4S | CID 78165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. MES Buffer: An Essential Component in Biological and Pharmaceutical - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 13. bitesizebio.com [bitesizebio.com]

- 14. researchgate.net [researchgate.net]

- 15. MES (0.5 M, pH 6) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 16. promega.com [promega.com]

- 17. researchgate.net [researchgate.net]

- 18. nbinno.com [nbinno.com]

- 19. medchemexpress.com [medchemexpress.com]

- 20. nbinno.com [nbinno.com]

- 21. MES buffer: a key force empowering life science and industrial innovation-blood collection,Biological buffer,Hubei Xindesheng Material [whdsbio.cn]

- 22. Applications and Preparation of MOPS and MES Buffer [yacooscience.com]

- 23. thomassci.com [thomassci.com]

- 24. An evaluation of MES (2(N-Morpholino)ethanesulfonic acid) and Amberlite IRC-50 as pH buffers for nutrient solution studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. nbinno.com [nbinno.com]

- 26. goldbio.com [goldbio.com]

An In-Depth Technical Guide to 2-(N-Morpholino)-ethanesulfonic Acid (MES): Physicochemical Properties and Buffering Applications

Executive Summary

2-(N-Morpholino)-ethanesulfonic acid, commonly known as MES, is a zwitterionic buffer that has become indispensable in biological and biochemical research. As one of the original "Good's buffers" developed by Dr. Norman E. Good and colleagues in 1966, MES was designed to overcome the limitations of traditional buffering agents in physiological studies[1][2][3]. With a pKa of approximately 6.15, it provides stable pH control in the slightly acidic range of 5.5 to 6.7[4][5][6]. This guide offers a comprehensive examination of the core physicochemical properties of MES, explores the factors influencing its performance, and provides detailed protocols for its application, empowering researchers, scientists, and drug development professionals to leverage its full potential with precision and confidence.

Introduction: The Imperative for Advanced Biological Buffers

The maintenance of a stable pH is a critical prerequisite for the success of most in vitro biological experiments. For decades, researchers relied on buffers like phosphate and Tris. However, their utility is often compromised; phosphate buffers can precipitate with divalent cations essential for many enzymatic reactions, while Tris buffers exhibit a significant temperature-dependent pKa shift and can permeate cell membranes, potentially causing toxicity[1].

This necessity led to the systematic development of a series of zwitterionic N-substituted amino acid derivatives and sulfonic acids, now famously known as Good's buffers[1][7]. These agents were engineered against a stringent set of criteria:

-

Physiologically Relevant pKa: A pKa value between 6.0 and 8.0.

-

High Aqueous Solubility: Ensuring usability in biological systems.

-

Membrane Impermeability: Preventing interference with intracellular processes[8][9].

-

Minimal Salt and Temperature Effects: Providing stability across various experimental conditions[2].

-

Chemical and Enzymatic Stability: Resisting degradation during experiments[2][9].

-

Optical Clarity: Exhibiting minimal absorbance in the UV-visible range[8][9].

-

Low Metal-Binding Affinity: Avoiding the chelation of essential metal ions[7].

MES was among the first and remains one of the most widely used of these buffers, perfectly embodying these principles for applications requiring a slightly acidic pH.

Core Physicochemical Properties of MES

The utility of MES is grounded in its unique chemical structure and resulting physicochemical characteristics. It is a zwitterionic molecule, containing both a negatively charged sulfonate group and a positively charged morpholino ring nitrogen at physiological pHs, which contributes to its high water solubility and low membrane permeability[1][7].

pKa and the Henderson-Hasselbalch Equilibrium

The pKa is the pH at which the concentrations of the acidic and basic forms of the buffer are equal, representing the point of maximum buffering capacity. For MES, this value is centered around 6.15. The buffering action is governed by the equilibrium between its protonated (acidic) and deprotonated (basic) forms, as described by the Henderson-Hasselbalch equation.

MES Equilibrium: MES-H⁺ (protonated morpholino nitrogen) ⇌ MES⁻ (deprotonated) + H⁺

This equilibrium ensures that MES can effectively resist significant changes in pH within its optimal range.

Caption: Acid-base equilibrium of the MES buffer.

Quantitative Data Summary

The precise performance of MES is defined by several key parameters, which are summarized below for practical laboratory use.

| Parameter | Value | Significance for Researchers |

| Chemical Formula | C₆H₁₃NO₄S[3][10] | Defines the composition and molecular weight. |

| Molecular Weight | 195.24 g/mol (Free Acid)[3][10] | Essential for accurate molar concentration calculations. |

| pKa (at 20-25°C) | ~6.15[4][5][9][10] | The pH of maximum buffering capacity. |

| Effective Buffering Range | pH 5.5 – 6.7[4][5][11] | The optimal pH range for experimental use. |

| ΔpKa/°C | -0.011[12][13] | Quantifies the change in pKa with temperature. |

| Metal Ion Binding | Weakly binds Ca²⁺, Mg²⁺, Mn²⁺; Negligible binding with Cu²⁺[3]. | Suitable for most enzyme assays involving metal cofactors. |

| UV Absorbance (250 nm) | ≤ 0.05 (10% solution)[5][6] | Ideal for spectrophotometric and colorimetric assays. |

Factors Influencing MES Buffer Performance

While robust, the performance of an MES buffer is not static. Environmental factors such as temperature and ionic concentration can subtly alter its pKa, a critical consideration for high-precision experiments.

Effect of Temperature

Like most amine-based buffers, the pKa of MES is temperature-dependent, decreasing as the temperature rises[14][15]. The temperature coefficient (ΔpKa/°C) for MES is approximately -0.011[12][13]. This means that for every 10°C increase in temperature, the pKa will decrease by about 0.11 units.

-

Causality: This phenomenon is due to the thermodynamics of the dissociation of the proton from the morpholino nitrogen. The ionization reaction is temperature-sensitive.

-

Practical Insight: For experiments conducted at temperatures other than ambient (e.g., 37°C for cell culture or 4°C for protein purification), the buffer's pH should be adjusted at the target temperature to ensure accuracy. A buffer prepared to pH 6.1 at 25°C will have a lower pH when heated to 37°C.

Effect of Concentration and Ionic Strength

The thermodynamic pKa of a buffer is defined at infinite dilution[16]. In practice, as the buffer concentration and overall ionic strength of a solution increase, the activity of the ions is affected, causing a deviation in the effective pKa[15][17][18].

-

Causality: Increased ionic strength creates an "ionic atmosphere" that shields the charged species (the protonated and deprotonated forms of MES), altering their chemical activity and shifting the dissociation equilibrium[18][19].

-

Practical Insight: While the effect is generally minor for MES compared to buffers with multiply charged species (like citrate or phosphate), it is best practice to prepare the buffer at its final intended concentration[17]. Diluting a concentrated stock solution may lead to a slight shift in pH[19].

Experimental Protocol: Preparation of 0.1 M MES Buffer

This protocol provides a self-validating method for preparing a standard 0.1 M MES buffer solution. The key to accuracy is the direct measurement and adjustment of pH using a calibrated pH meter.

Required Materials

-

This compound (MES), Free Acid (MW: 195.24 g/mol )

-

High-purity, deionized water (dH₂O)

-

10 N Sodium Hydroxide (NaOH) solution

-

Calibrated pH meter with electrode

-

Stir plate and magnetic stir bar

-

Graduated cylinders and a 1 L volumetric flask

-

0.22 µm sterile filter unit (optional, for sterile applications)

Step-by-Step Methodology

-

Weigh MES Powder: Accurately weigh 19.52 g of MES free acid powder.

-

Initial Dissolution: Add the MES powder to a beaker containing approximately 800 mL of dH₂O. Place the beaker on a stir plate and add a magnetic stir bar to facilitate dissolution. MES free acid will not fully dissolve until the pH is adjusted upwards.

-

pH Adjustment: Place the calibrated pH electrode into the solution. While monitoring the pH, slowly add 10 N NaOH dropwise. The MES will dissolve as the pH rises. Continue adding NaOH until the desired final pH (e.g., pH 6.1) is reached.

-

Final Volume Adjustment: Carefully transfer the buffer solution into a 1 L volumetric flask. Rinse the beaker with a small amount of dH₂O and add the rinsewater to the flask to ensure a complete transfer. Add dH₂O to bring the final volume to exactly 1 L.

-

Sterilization (Optional): For applications in cell culture or microbiology, sterilize the buffer by passing it through a 0.22 µm filter unit[4]. Autoclaving is generally not recommended as it can lead to pH shifts upon cooling.

-

Storage: Store the prepared buffer at 4°C in a clearly labeled, airtight container. The buffer is stable for several months under these conditions[4].

Caption: Workflow for preparing a 0.1 M MES buffer solution.

References

- Good, N. E., Winget, G. D., Winter, W., Connolly, T. N., Izawa, S., & Singh, R. M. (1966). Hydrogen Ion Buffers for Biological Research. Biochemistry, 5(2), 467–477. (Source: Grokipedia, MedchemExpress.com)

-

ResearchGate. What is the protocol of MES buffer preparation?. ResearchGate. (URL: [Link])

-

Interchim. Good's buffers (biological buffers). Interchim. (URL: [Link])

-

Hopax Fine Chemicals. (2019). What is a Good's Buffer?. Hopax Fine Chemicals Blog. (URL: [Link])

-

Biochemazone. (2024). 0.1 mol/L MES Buffer: Properties, Preparation, and Safety Guide. Biochemazone. (URL: [Link])

- Samuelsen, L., et al. (2019). Buffer solutions in drug formulation and processing: How pKa values depend on temperature, pressure and ionic strength. Roskilde University.

-

PubChem. This compound. National Center for Biotechnology Information. (URL: [Link])

-

REACH Devices. Biological buffers pKa calculation. REACH Devices. (URL: [Link])

-

Wikipedia. MES (buffer). Wikipedia, The Free Encyclopedia. (URL: [Link])

-

ResearchGate. Buffer Solutions in Drug Formulation and Processing: How pKa values Depend on Temperature, Pressure and Ionic Strength. ResearchGate. (URL: [Link])

-

Scopes, R. K. Effect of ionic strength on pKa. Protein Purification, 2nd ed. (URL: [Link])

-

Bruins, M. E., et al. Pressure and temperature dependence of pH of an MES buffer with pH 6.0 at 25°C. ResearchGate. (URL: [Link])

-

REACH Devices. Detailed discussion of pKa vs pKa0 of the buffer. REACH Devices. (URL: [Link])

-

Pion Inc. (2025). How the ionic strength affects the ionization constant (pKa)?. Pion Inc. (URL: [Link])

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. What is a Good's Buffer? - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 3. MES (buffer) - Wikipedia [en.wikipedia.org]

- 4. biochemazone.com [biochemazone.com]

- 5. rpicorp.com [rpicorp.com]

- 6. PR1MA MES Monohydrate [this compound] | PR1MA | MIDSCI [midsci.com]

- 7. What is Good's buffer?_Chemicalbook [chemicalbook.com]

- 8. What are the common characteristics of Good's buffering agents - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 9. interchim.fr [interchim.fr]

- 10. This compound | C6H13NO4S | CID 4478249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. MES (2-Morpholinoethanesulfonic acid)Buffer recipe - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 12. promega.com [promega.com]

- 13. researchgate.net [researchgate.net]

- 14. rucforsk.ruc.dk [rucforsk.ruc.dk]

- 15. researchgate.net [researchgate.net]

- 16. Biological buffers pKa calculation [reachdevices.com]

- 17. lclane.net [lclane.net]

- 18. Ionic Strength: Impact on pH and Drug Properties [pion-inc.com]

- 19. pKa vs pKa0 [reachdevices.com]

MES Buffer: A Senior Application Scientist's In-Depth Guide to a Laboratory Workhorse

Foreword

In the landscape of biological research, the silent, unassuming components of our experiments are often the most critical. Among these, the choice of a buffering agent can be the difference between reproducible, high-quality data and confounding artifacts. This guide is dedicated to a stalwart of the modern laboratory: 2-(N-morpholino)ethanesulfonic acid, or MES. As a Senior Application Scientist, my goal is not to simply reiterate textbook definitions, but to provide a deeper, mechanistic understanding of why MES is so often the buffer of choice, how to use it effectively, and where its limitations lie. This document is intended for the discerning researcher, scientist, and drug development professional who understands that true experimental control begins at the molecular level.

Part 1: The Core Principles of MES Functionality: Beyond the pH Value

MES was introduced as one of the original "Good's buffers," a series of zwitterionic compounds developed to overcome the significant limitations of traditional buffers like phosphate and Tris.[1][2][3] To truly appreciate MES, we must dissect the key chemical characteristics that Norman Good and his colleagues deemed essential for biological research.[1]

-

The Power of a 6.1 pKa: The single most defining feature of MES is its pKa of approximately 6.1 at 25°C.[4][5] This dictates its effective buffering range, typically considered to be pKa ± 1, or pH 5.1 to 7.1 .[6][7] This range is not arbitrary; it is ideal for a vast number of biological applications that require a slightly acidic environment, including the stabilization of certain proteins and the culture of various cell types.[3][4]

-

Zwitterionic Nature and Membrane Impermeability: MES is a zwitterion, meaning it possesses both a positive and a negative charge, yet maintains a net neutral charge at its isoelectric point.[3][4] This is a deliberate design feature. The presence of these charges makes the molecule highly water-soluble but minimally soluble in nonpolar environments, which in turn renders it largely impermeable to biological membranes.[1][2][6] This is a critical self-validating feature of protocols using MES: the buffer is unlikely to cross the cell membrane and interfere with intracellular biochemistry.[1][2][6]

-

Minimal Metal Ion Chelation: A Critical Advantage: A frequent source of experimental failure is the unintended interaction of buffer components with essential metal ions. Buffers like phosphate can precipitate with divalent cations such as Ca²⁺ and Mg²⁺.[8] MES, by contrast, shows negligible binding to these and other common metal ions like Mn²⁺ and Cu(II).[5][9] This makes MES the authoritative choice for studying metalloproteins or enzymatic reactions that depend on specific metal cofactors, as it will not sequester these vital components from the reaction.[2][8]

-

Biochemical Inertness: An ideal buffer should be a silent partner in any experiment. MES fulfills this requirement admirably. It is not metabolized by cells, is enzymatically and chemically stable, and has minimal absorption in the UV-visible range (above 230 nm), preventing interference with common spectrophotometric assays.[1][6][10]

Quantitative Properties of MES Buffer

| Property | Value | Significance in Experimental Design |

| Chemical Formula | C₆H₁₃NO₄S | Defines its molecular properties and interactions. |

| Molecular Weight | 195.24 g/mol | Essential for accurate preparation of solutions of known molarity.[4] |

| pKa (at 25°C) | ~6.1 | Determines the optimal buffering range (pH 5.1-7.1). |

| Effective Buffering Range | pH 5.5 - 6.7 | The pH range where MES provides the most reliable buffering capacity.[4][7][10][11][12] |

| UV Absorbance (>230 nm) | Minimal | Allows for accurate spectrophotometric measurements of proteins (A280) and other molecules without buffer interference.[6][13] |

| Metal Ion Binding | Negligible for Ca²⁺, Mg²⁺, Mn²⁺ | Crucial for assays involving metalloenzymes or requiring specific divalent cations.[5][9] |

Part 2: Field-Proven Applications and Methodologies

The theoretical advantages of MES translate into practical utility across a range of core biological techniques.

Electrophoresis: Resolving Small Proteins with Precision

MES is a key component in certain polyacrylamide gel electrophoresis (PAGE) systems, particularly those using Bis-Tris gels.[14]

Causality Behind the Choice: In these systems, the MES running buffer provides a slightly acidic environment (around pH 6.5). This pH is lower than the pKa of most proteins' carboxyl groups, ensuring they remain negatively charged and migrate towards the anode. The key advantage here is improved resolution of small to medium-sized proteins (10-200 kDa). The stable, slightly acidic pH maintained by MES prevents the hydrolysis of the polyacrylamide matrix that can occur at higher pH, leading to sharper bands and more reliable molecular weight determination.[15]

Experimental Protocol: Preparation of 1L of 20X MES SDS Running Buffer

-

Reagent Weighing: In a clean beaker, weigh out the following high-purity reagents:

-

Tris Base: 121.14 g

-

MES Free Acid: 195.24 g

-

SDS: 20.0 g

-

EDTA (Disodium Salt): 6.0 g

-

-

Dissolution: Add the weighed reagents to ~800 mL of high-purity, deionized water. Use a magnetic stirrer to facilitate complete dissolution.

-

pH Verification (Do Not Adjust): The pH of this 20X stock should be approximately 6.4. It is critical not to adjust the pH with acid or base, as the precise ratio of the buffering components is what yields the correct pH upon dilution.

-

Final Volume Adjustment: Quantitatively transfer the dissolved buffer to a 1L graduated cylinder and add deionized water to bring the final volume to exactly 1 liter.

-

Storage: Store the 20X stock solution at room temperature. For use, dilute 1:20 with deionized water (e.g., 50 mL of 20X stock in 950 mL of water) to create the 1X working solution.

Protein Purification: The Cation-Exchange Chromatography Workflow

For purifying proteins with a basic isoelectric point (pI), cation-exchange chromatography is a powerful technique. The success of this method hinges on maintaining a pH below the protein's pI, ensuring it carries a net positive charge and binds to the negatively charged resin.

Causality Behind the Choice: MES is an ideal buffer for this application. Its buffering range (pH 5.1-7.1) allows the researcher to precisely tune the pH to optimize binding and elution.[16] Furthermore, its zwitterionic nature and low ionic strength contribution (when used at typical concentrations of 20-50 mM) minimize non-specific interactions with the chromatography resin. Its lack of metal chelation ensures that if the target protein is a metalloprotein, its structure and function are preserved during purification.[16]

Sources

- 1. Good's buffers - Wikipedia [en.wikipedia.org]

- 2. bostonbioproducts.com [bostonbioproducts.com]

- 3. What is Good's buffer?_Chemicalbook [chemicalbook.com]

- 4. biochemazone.com [biochemazone.com]

- 5. MES (buffer) - Wikipedia [en.wikipedia.org]

- 6. interchim.fr [interchim.fr]

- 7. MES (2-Morpholinoethanesulfonic acid)Buffer recipe - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 8. Good’s buffers as a basis for developing self-buffering and biocompatible ionic liquids for biological research - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. nbinno.com [nbinno.com]

- 11. echemi.com [echemi.com]

- 12. MES Buffer [myskinrecipes.com]

- 13. plantmedia.com [plantmedia.com]

- 14. Biologix® TRIS-MES Buffer(1×), PH7.3, 500mL/Bottle, 10 Bottles/Case [biologixusa.com]

- 15. nbinno.com [nbinno.com]

- 16. medium.com [medium.com]

A Technical Guide to Good's Buffers: The MES Case Study

A revolution in biological research occurred in the mid-1960s, not with the discovery of a new molecule of life, but with the development of new tools to study it. Before Dr. Norman E. Good and his colleagues systematically addressed the problem, researchers were hampered by a limited selection of buffers, such as phosphate and Tris, which were often unsuitable for biological systems.[1][2] Phosphate buffers, for instance, can precipitate with divalent cations, and the buffering capacity of Tris is highly dependent on temperature.[2] This guide delves into the foundational principles laid out by Good, explores their practical application through a detailed look at the widely used MES buffer, and provides actionable protocols for the modern researcher.

The Challenge: Buffering Biological Reactions

Most biological processes occur within a narrow and near-neutral pH range.[1][3] Maintaining this stable pH environment in vitro is critical for the study of proteins, enzymes, and cellular functions.[3] Early buffers often interfered with the very reactions they were meant to stabilize.[1][4] Recognizing this critical gap, Good and his team set out to design and synthesize a series of buffering agents specifically for biological research, publishing their seminal work in 1966.[5][6][7][8]

The Solution: Good's Criteria for Ideal Biological Buffers

Good's approach was to first define the ideal characteristics of a biological buffer. These criteria, which became the cornerstone of modern buffer selection, addressed the shortcomings of previous options. The key criteria for these zwitterionic buffers—molecules with both a positive and a negative charge, resulting in a net neutral charge—were revolutionary.[9][10]

-

pKa between 6.0 and 8.0 : This ensures effective buffering capacity in the most common physiological pH range.[1][10][11]

-

High Water Solubility : Buffers must be highly soluble in aqueous systems to be useful in biological experiments.[1][2][10][12]

-

Membrane Impermeability : The zwitterionic nature of these buffers prevents them from easily passing through cell membranes, thus avoiding interference with intracellular processes.[1][4][10][11]

-

Minimal Metal Ion Binding : Many biological reactions involve metal ions; a good buffer should not chelate these ions, which could inhibit the reaction.[2][10]

-

Chemical and Enzymatic Stability : The buffer must be stable and not degrade under experimental conditions or be metabolized by enzymes.[2][4][11]

-

Low UV/Visible Light Absorbance : To avoid interference with spectrophotometric assays, the buffer should not absorb light in the UV or visible spectrum.[2][4][11]

Focus on MES: A Workhorse Buffer

2-(N-morpholino)ethanesulfonic acid, or MES, was one of the original buffers described by Good and his colleagues.[1] It exemplifies the principles they established and has become a staple in laboratories worldwide.

Chemical and Physical Properties of MES

MES is a zwitterionic buffer containing a morpholine ring and an ethanesulfonic acid moiety.[4] Its key properties make it an excellent choice for a variety of applications.

-

pKa : The pKa of MES is approximately 6.15 at 25°C.[13]

-

Effective Buffering Range : It provides effective buffering from pH 5.5 to 6.7.[13][14]

-

Metal Ion Interactions : MES does not form complexes with most common metal ions, making it ideal for use in solutions containing them.[15]

-

Applications : It is frequently used as a running buffer for resolving small proteins in gel electrophoresis and in buffered culture media for various cells.[15][16][17]

Comparative Properties of Common Good's Buffers

| Buffer | pKa at 25°C | Useful pH Range | Molecular Weight ( g/mol ) |

| MES | 6.15 | 5.5 - 6.7 | 195.24 |

| PIPES | 6.76 | 6.1 - 7.5 | 302.37 |

| HEPES | 7.48 | 6.8 - 8.2 | 238.30 |

| Tris | 8.06 | 7.5 - 9.0 | 121.14 |

| CHES | 9.30 | 8.6 - 10.0 | 207.30 |

| CAPS | 10.40 | 9.7 - 11.1 | 221.32 |

Note: Tris is included for comparison but is not a Good's buffer. Its pKa is highly sensitive to temperature changes.

Experimental Protocol: Preparation of a 0.5 M MES Stock Solution (pH 6.0)

This protocol describes a self-validating method for preparing a standard MES buffer stock solution. The key to trustworthiness is the final verification of the pH with a calibrated meter.

Materials:

-

MES free acid powder (MW: 195.24 g/mol )

-

High-purity, deionized water (dH₂O)

-

10 N Sodium Hydroxide (NaOH) solution

-

Calibrated pH meter

-

Stir plate and magnetic stir bar

-

Graduated cylinders and a 1 L volumetric flask

-

0.22 µm sterile filter unit (optional)

Step-by-Step Methodology:

-

Initial Weighing and Dissolution :

-

Causality : Accurate weighing is critical for achieving the target molarity.

-

Weigh 97.62 g of MES free acid powder.

-

Add the powder to a beaker containing approximately 750 mL of dH₂O.[15] Place a magnetic stir bar in the beaker and put it on a stir plate to facilitate dissolution. MES is highly soluble in water.[12][18]

-

-

pH Adjustment :

-

Causality : The acidic form of MES requires a strong base (NaOH) to raise the pH to the desired buffering range. Adding the base slowly near the target pH prevents overshooting.

-

Place the calibrated pH probe into the solution.

-

Slowly add 10 N NaOH dropwise while monitoring the pH meter. The initial pH of the MES solution will be acidic (around 2.5-5).[18]

-

Continue adding NaOH until the pH meter reads exactly 6.0.

-

-

Final Volume Adjustment :

-

Causality : Bringing the solution to the final volume after pH adjustment ensures the final concentration is accurate.

-

Carefully transfer the pH-adjusted solution to a 1 L volumetric flask.

-

Add dH₂O to bring the final volume to the 1 L mark.[15]

-

Cap the flask and invert it several times to ensure the solution is thoroughly mixed.

-

-

Verification and Storage :

-

Trustworthiness : This is the self-validating step. Re-check the pH to confirm it is 6.0. If necessary, make minor adjustments with dilute NaOH or HCl.

-

For applications requiring sterility, pass the buffer through a 0.22 µm filter. Autoclaving is not recommended as it can cause the solution to turn yellow.[18]

-

Store the solution at 4°C, where it is stable for several months.[13][15][18]

-

Conclusion

The development of Good's buffers was a landmark achievement that provided biologists and biochemists with the reliable tools needed to control pH in sensitive experiments.[2][7] By establishing clear criteria for what makes a buffer suitable for biological research, Dr. Good and his team enabled decades of scientific discovery.[2][8] MES, with its physiological pKa, low metal binding, and high stability, remains a testament to the power of rational chemical design in advancing the life sciences. Understanding these foundational principles and applying validated protocols is essential for any researcher aiming for accuracy and reproducibility in their work.

References

-

Good, N.E., et al. (1966) Hydrogen Ion Buffers for Biological Research. Biochemistry, 5(2), 467-477. [Link]

-

Interchim. Good's buffers (biological buffers). Interchim.com. [Link]

-

Wikipedia. Good's buffers. Wikipedia.org. [Link]

-

Biochemazone. (2024). 0.1 mol/L MES Buffer: Properties, Preparation, and Safety Guide. Biochemazone.com. [Link]

-

Pielak, G. J. (2021). Buffers, Especially the Good Kind. Biochemistry, 60(46), 3436-3440. [Link]

-

Ferreira, A. M., et al. (2014). Good's buffers as a basis for developing self-buffering and biocompatible ionic liquids for biological research. Green Chemistry, 16, 2138-2151. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Significance of Good's Buffers: Focus on N-(2-Acetamido)iminodiacetic Acid. Nbpharmchem.com. [Link]

Sources

- 1. Good's buffers - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. msesupplies.com [msesupplies.com]

- 4. interchim.fr [interchim.fr]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Hydrogen ion buffers for biological research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Buffers, Especially the Good Kind - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. benchchem.com [benchchem.com]

- 11. goldbio.com [goldbio.com]

- 12. What are the common characteristics of Good's buffering agents - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 13. biochemazone.com [biochemazone.com]

- 14. MES (2-Morpholinoethanesulfonic acid)Buffer recipe - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 15. goldbio.com [goldbio.com]

- 16. MES (0.5 M, pH 6) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 17. What is Good's buffer?_Chemicalbook [chemicalbook.com]

- 18. echemi.com [echemi.com]

An In-depth Technical Guide to the Solubility of MES in Water and Other Solvents

This guide provides a comprehensive technical overview of the solubility of 2-(N-morpholino)ethanesulfonic acid (MES), a vital buffer for researchers, scientists, and drug development professionals. Delving into its solubility in aqueous and organic media, this document offers both foundational knowledge and practical methodologies for its effective use in the laboratory.

Foundational Principles of MES and its Solubility

2-(N-morpholino)ethanesulfonic acid (MES) is a zwitterionic buffer, one of the original "Good's buffers," developed to meet the demanding criteria of biological research.[1] Its molecular structure, featuring a morpholine ring and an ethanesulfonic acid group, imparts a unique set of properties that govern its solubility.[1] As a zwitterion, MES possesses both a positive and a negative charge on the same molecule, which enhances its interaction with polar solvents like water and limits its solubility in nonpolar organic solvents.[2]

The sulfonic acid group has a low pKa, ensuring it remains deprotonated and negatively charged at typical physiological pH. The morpholino ring contains a tertiary amine with a pKa of approximately 6.15 at 20°C, making it an excellent buffer in the pH range of 5.5 to 6.7.[1][3] This zwitterionic nature is a primary driver of its high aqueous solubility and low solubility in most organic solvents, a desirable characteristic for many biological applications as it minimizes the buffer's interference with cellular membranes.[1][4]

Caption: Relationship between pH and the solubility of MES.

Solubility of MES in Organic Solvents

A defining characteristic of MES, as with other Good's buffers, is its poor solubility in most organic solvents. [1]This property is advantageous in many biological studies as it prevents the buffer from accumulating in nonpolar environments like cell membranes. [1]While extensive quantitative data is scarce, MES is generally reported to be insoluble or sparingly soluble in solvents such as methanol, ethanol, and acetone. [4] A study on the solubility of MES in aqueous ethanol and aqueous 1,4-dioxane solutions at 298.15 K (25 °C) demonstrated that as the mole fraction of the organic solvent increases, the solubility of MES decreases significantly. [5]This underscores the importance of the high polarity of water for the effective dissolution of MES.

For drug development professionals, the low solubility of MES in organic solvents can be a critical consideration in formulation studies, particularly when working with active pharmaceutical ingredients (APIs) that require non-aqueous or mixed-solvent systems.

Practical Applications and Protocols

The solubility characteristics of MES are central to its utility in various applications, from protein purification and enzyme assays to cell culture and pharmaceutical formulations. [2][6]

Protocol for Preparation of a 0.5 M MES Buffer Stock Solution (pH 6.0)

This protocol outlines the preparation of a commonly used MES buffer stock solution, leveraging the pH-dependent solubility of MES.

Materials:

-

MES free acid (MW: 195.24 g/mol )

-

High-purity water (e.g., deionized, distilled)

-

10 M Sodium hydroxide (NaOH) solution

-

Calibrated pH meter

-

Stir plate and magnetic stir bar

-

Graduated cylinders and a volumetric flask

Procedure:

-

Weighing the MES: In a beaker, weigh out 97.62 g of MES free acid for a 1 L final volume.

-

Initial Dissolution: Add approximately 800 mL of high-purity water to the beaker. The MES will not fully dissolve at this stage, and the solution will be acidic.

-

pH Adjustment: While stirring the suspension, slowly add the 10 M NaOH solution dropwise. Monitor the pH continuously with a calibrated pH meter. As the NaOH is added, the MES will begin to dissolve.

-

Final pH and Volume: Continue adding NaOH until the pH reaches 6.0. Once the target pH is achieved and all the MES has dissolved, transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of high-purity water and add the rinsing to the volumetric flask.

-

Bringing to Volume: Carefully add high-purity water to the volumetric flask until the meniscus reaches the 1 L mark.

-

Sterilization and Storage: The buffer solution can be sterilized by filtration through a 0.22 µm filter. Store the solution at 2-8°C.

Causality of Experimental Choices:

-

Starting with the free acid and titrating with a strong base is a common and cost-effective method for buffer preparation.

-

The gradual addition of NaOH is crucial to avoid overshooting the target pH and to allow the MES to dissolve completely as its more soluble salt form is generated.

-

Using a calibrated pH meter is essential for accuracy, as the buffering capacity is optimal around the pKa.

Experimental Workflow for Determining MES Solubility

For applications requiring precise knowledge of MES solubility under specific conditions not found in the literature, the following experimental workflow can be employed. This protocol is based on the isothermal equilibrium method.

Caption: A generalized workflow for the experimental determination of MES solubility.

Self-Validating System:

To ensure the trustworthiness of the results, several controls should be implemented:

-

Time to Equilibrium: Samples of the supernatant should be taken at different time points (e.g., 12, 24, 48 hours) to confirm that the concentration is no longer changing, indicating that equilibrium has been reached.

-

Solid Phase Analysis: The remaining solid phase should be analyzed (e.g., by microscopy or DSC) to ensure that no phase transition or degradation of the MES has occurred during the experiment.

-

Method Validation: The analytical method used for quantification (e.g., HPLC) should be validated for linearity, accuracy, and precision.

Conclusion

The solubility of MES is a multifaceted property that is fundamental to its function as a biological buffer. Its high solubility in water, coupled with its poor solubility in organic solvents, makes it an ideal choice for a wide array of applications in research and industry. A thorough understanding of how factors such as temperature and pH influence its solubility empowers scientists and researchers to prepare robust and reliable buffer systems, ultimately contributing to the success of their experimental and formulation endeavors.

References

-

Choosing the Right Biological Buffer: A Guide to MES Monohydrate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

MES (buffer). (2023, October 27). In Wikipedia. Retrieved from [Link]

-

Lee, M.-J., Lin, T.-P., & Lin, C.-L. (2011). Solubility and Phase Separation of 2-(N-Morpholino)ethanesulfonic Acid (MES) and 4-(N-Morpholino)butanesulfonic Acid (MOBS) in Aqueous 1,4-Dioxane and Ethanol Solutions. Journal of Chemical & Engineering Data, 56(6), 2811–2816. [Link]

-

Absorbance and solubility of MES aqueous solutions. (n.d.). ResearchGate. Retrieved from [Link]

-

From water solubility to stability: high-quality MES buffer has these 4 characteristics. (n.d.). Hubei Xindesheng Material Technology Co., Ltd. Retrieved from [Link]

-

MES Buffer 0.5M, pH 6.5 (4432-31-9). (n.d.). bioWORLD. Retrieved from [Link]

-

Buffers for Biopharmaceutical Manufacturing. (n.d.). Merck Millipore. Retrieved from [Link]

-

Bruins, M. E., Matser, A. M., Janssen, A. E. M., & Boom, R. M. (2005). Pressure and temperature dependence of pH of an MES buffer with pH 6.0 at 25 °C and atmospheric pressure. High Pressure Research, 25(3), 165-173. [Link]

-

Selecting an appropriate buffer. (n.d.). Biocyclopedia. Retrieved from [Link]

-

Solubility of 2-morpholine ethanesulfonic acid (MES) monohydrate. (n.d.). Hunan Yunbang Biomedical Co., Ltd. Retrieved from [Link]

Sources

- 1. MES (buffer) - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. You are being redirected... [bio-world.com]

- 4. From water solubility to stability: high-quality MES buffer has these 4 characteristics - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. merckmillipore.com [merckmillipore.com]

MES Buffer: A Senior Application Scientist's Guide to Its Advantages and Disadvantages in Biochemical Research

Abstract

In the landscape of biochemical and pharmaceutical research, the meticulous control of pH is not merely a procedural step but a cornerstone of experimental validity and reproducibility. Among the arsenal of buffering agents available, 2-(N-morpholino)ethanesulfonic acid (MES) holds a prominent position. Developed as one of the original "Good's buffers," MES is favored for its operational pH range in the slightly acidic zone (5.5–6.7), a critical window for many enzymatic reactions, protein purification schemes, and cell culture applications.[1][2][3][4] This guide provides an in-depth technical analysis of the advantages and disadvantages of MES buffer, drawing upon field-proven insights to empower researchers, scientists, and drug development professionals in making informed decisions for their experimental designs. We will explore the physicochemical properties that underpin its utility, delve into its strengths, such as minimal metal ion chelation and biological inertness, and critically examine its limitations, including potential assay interference and stability concerns.

The Genesis of Excellence: Understanding Good's Buffers

Before focusing on MES, it is crucial to appreciate the context of its development. In the mid-20th century, Dr. Norman Good and his colleagues identified the shortcomings of traditional buffers like phosphate and Tris, which often interfered with biological reactions.[2][5] They established a set of criteria for ideal biological buffers, which included:

-

pKa between 6.0 and 8.0: To be effective at physiological pH.[6][7][8]

-

High water solubility: For ease of use in aqueous biological systems.[5][6][7][9]

-

Membrane impermeability: To prevent accumulation within cells.[5][6][8][9]

-

Minimal salt and temperature effects: For robust and reproducible performance.[6][7][10]

-

Minimal interaction with metal ions: To avoid interfering with metal-dependent enzymes.[6][9]

-

Chemical and enzymatic stability: To resist degradation during experiments.[6][8][9]

-

Low UV absorbance: To avoid interference with spectrophotometric assays.[1][6][8][9]

MES was one of the first compounds developed that successfully met many of these stringent criteria, securing its place as a staple in laboratories worldwide.[10][11]

Core Physicochemical Properties of MES

The utility of any buffer is dictated by its chemical structure and properties. MES (C₆H₁₃NO₄S) is a zwitterionic buffer, meaning it possesses both a positive and a negative charge on different atoms within the molecule, which contributes to its high water solubility and low membrane permeability.[2][7][12]

dot graph MES_Structure { layout=neato; node [shape=plaintext]; edge [color="#202124"];

// Atom nodes N [label="N+", pos="0,0!", fontcolor="#202124"]; C1 [label="CH₂", pos="-1.2,0.7!", fontcolor="#202124"]; C2 [label="CH₂", pos="-1.2,-0.7!", fontcolor="#202124"]; O1 [label="O", pos="-2.4,0!", fontcolor="#202124"]; C3 [label="CH₂", pos="1.2,0.7!", fontcolor="#202124"]; C4 [label="CH₂", pos="1.2,-0.7!", fontcolor="#202124"]; C5 [label="CH₂", pos="2.4,0!", fontcolor="#202124"]; C6 [label="CH₂", pos="3.6,0!", fontcolor="#202124"]; S [label="S", pos="4.8,0!", fontcolor="#202124"]; O2 [label="O", pos="4.8,1.2!", fontcolor="#202124"]; O3 [label="O", pos="4.8,-1.2!", fontcolor="#202124"]; O4 [label="O⁻", pos="6,0!", fontcolor="#EA4335"];

// Edges to form the morpholine ring and side chain N -- C1; C1 -- O1; O1 -- C2; C2 -- N; N -- C3; C3 -- C4; C4 -- N [style=invis]; // Dummy edge for layout C3 -- C5 [style=invis]; N -- C5 [label=" CH₂-CH₂-SO₃⁻", fontcolor="#202124", len=2.5];

// Dummy nodes and edges for the side chain text dummy_start [pos="1.2,0!", shape=point, style=invis]; dummy_end [pos="5.5,0!", shape=point, style=invis]; dummy_start -- dummy_end [style=invis, label=" CH₂-CH₂-SO₃⁻", fontcolor="#202124"]; } }

Caption: Chemical structure of MES in its zwitterionic form.

The key properties of MES are summarized in the table below, alongside other common biological buffers for comparison.

| Property | MES | HEPES | Tris | Phosphate |

| pKa (at 25°C) | 6.15[1][4] | 7.48[5] | 8.06[3] | 7.21 (pKa2) |

| Useful pH Range | 5.5 – 6.7[1][2][3][4] | 6.8 – 8.2[3][9] | 7.2 – 9.0[3] | 6.2 – 8.2 |

| ΔpKa / °C | -0.011 | -0.014 | -0.028 | -0.0028 |

| Metal Chelation | Negligible for most divalent cations[10] | Negligible | Can chelate metals | Strong chelation of Ca²⁺, Mg²⁺ |

| UV Absorbance (260-280 nm) | Very low[1][9][13] | Very low | Can interfere | None |

| Membrane Permeability | Low[2][5][6][9] | Low | Moderate | High |

The Advantages: Why Scientists Choose MES

The physicochemical properties of MES translate into several distinct advantages that make it a superior choice for specific applications.

Minimal Metal Ion Interaction

A standout feature of MES is its negligible binding affinity for most divalent metal cations, including Ca²⁺, Mg²⁺, and Mn²⁺, and it shows almost no binding with Cu(II).[10] This is a critical advantage in enzymology, where many enzymes require specific metal ions as cofactors for their activity. Unlike phosphate or citrate buffers that can sequester these essential ions and inhibit enzymatic reactions, MES provides a stable pH environment without interfering with the delicate balance of metal ion concentrations.[10][11][12][14] This makes it an excellent, non-coordinating buffer for studying metal-dependent enzymes.[10][12]

Biological Inertness and Compatibility

MES is valued for its low reactivity with biomolecules and its general compatibility with a wide range of biological systems.[1][15][16] It is not metabolized by bacteria or eukaryotic cells and does not readily cross cell membranes, preventing alterations to intracellular pH.[6][11][17] This makes it a reliable choice for:

-

Cell Culture: MES is frequently used to buffer media for bacteria, yeast, and mammalian cells, maintaining pH stability without being toxic or interfering with cellular processes.[1][12][15][18]

-

Protein Purification: Its low ionic mobility and non-coordinating nature make MES an excellent buffer for various chromatography techniques, including cation-exchange, hydrophobic interaction, and gel-filtration chromatography.[11][17][19]

-

Electrophoresis: MES is often used as a running buffer in SDS-PAGE, particularly for resolving small proteins on Bis-Tris gels.[1][13][17]

Optical Clarity

MES exhibits minimal absorbance in the UV and visible light spectrums (above 230 nm).[1][9][10][13] This is a crucial feature for any experiment that relies on spectrophotometry for quantification, such as protein concentration determination (at 280 nm) or enzyme kinetics assays that monitor changes in substrate or product absorbance over time.

The Disadvantages: When to Reconsider MES

Despite its many strengths, MES is not a universal buffer. A senior scientist understands that acknowledging a reagent's limitations is key to robust experimental design.

Interference with Specific Assays

The morpholine ring in the MES structure can interfere with certain chemical reactions.

-

Peroxidase Reactions: MES has been shown to interfere with the activity of peroxidases that oxidize phenolic compounds.[20] The MES molecule can act as a substrate, leading to inaccurate measurements of enzyme activity. This interference is also observed with structurally similar buffers like MOPS and HEPES.[20]

-

Protein-Buffer Interactions: While generally considered inert, weak interactions between MES and proteins can occur. Studies have shown that MES can directly, albeit weakly, interact with proteins like human liver fatty acid binding protein, affecting the protein's dynamics on a millisecond timescale.[21] While this interaction may not alter the static structure, it can influence functional studies that are sensitive to protein flexibility.

Stability and Storage Concerns

While MES is chemically stable, its solutions can degrade over time, particularly when exposed to light or high temperatures.

-

Discoloration: Aqueous solutions of MES can turn yellow upon aging or autoclaving.[22][23] While the pH may not change significantly, the identity of the yellow degradation product is unknown, and its potential to interfere with sensitive experiments is a valid concern.[22][23] For this reason, filter sterilization is recommended over autoclaving, and solutions should be stored at 4°C protected from light.[1][22][23]

-

Contamination: Commercial preparations of MES can sometimes contain contaminants like oligo(vinylsulfonic acid) (OVS), a potent inhibitor of RNA-binding proteins.[10] For researchers working with RNA or ribonucleases, using high-purity, certified MES is essential.

Limited Buffering Range

The pKa of MES (6.15) restricts its effective buffering capacity to a relatively narrow and acidic pH range of 5.5 to 6.7.[1][4] For the vast majority of biological experiments that require a neutral or slightly alkaline pH (7.0-8.0), other buffers like HEPES, MOPS, or Tris are more appropriate choices.[3]

Experimental Protocols and Workflows

Trustworthy science relies on meticulous and reproducible protocols. Below are validated methods for the preparation and application of MES buffer.

Protocol: Preparation of 0.5 M MES Stock Solution (pH 6.0)

Materials:

-

MES Free Acid (MW: 195.24 g/mol )[1]

-

High-purity, deionized water (dH₂O)

-

10 N Sodium Hydroxide (NaOH)

-

Calibrated pH meter

-

Stir plate and magnetic stir bar

-

Graduated cylinders and a 1 L volumetric flask

Procedure:

-

Weigh MES Powder: Weigh out 97.62 g of MES free acid.[13][22]

-

Initial Dissolution: Add the MES powder to a beaker containing approximately 800 mL of dH₂O.[13][22] Place on a stir plate and stir until the powder is fully dissolved. The initial pH will be acidic, around 3.2.[13][22]

-

pH Adjustment: While continuously stirring and monitoring with a calibrated pH meter, slowly add 10 N NaOH dropwise to raise the pH. Be patient, as equilibration takes time. For a 1 L solution, this will require approximately 13.6 mL of 10 N NaOH to reach pH 6.0.[13][22]

-

Final Volume Adjustment: Carefully transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of dH₂O and add the rinse to the flask to ensure a complete transfer. Add dH₂O to bring the final volume to the 1 L mark.[13][22][24]

-

Sterilization and Storage: Sterilize the solution by passing it through a 0.22 µm filter.[1] Autoclaving is not recommended due to potential degradation.[1][22][23] Store the final stock solution in a sterile, light-protected container at 4°C.[1][22][24] The solution is stable for several months under these conditions.[1][22]

Workflow: Decision-Making for Buffer Selection

The choice of buffer should be a deliberate, data-driven decision. The following workflow illustrates the logical steps a scientist should take, highlighting where MES is an optimal choice.

// Nodes start [label="Define Experimental Requirements", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ph_req [label="What is the target pH?"]; ph_acidic [label="Acidic (pH 5.5-6.7)", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; ph_neutral [label="Neutral/Alkaline (pH > 6.7)"]; metal_ions [label="Are metal ion cofactors critical?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; use_mes [label="Select MES Buffer", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; consider_other [label="Consider HEPES, Tris, MOPS, etc."]; assay_type [label="What is the detection method?"]; spectro [label="Spectrophotometry?"]; peroxidase [label="Peroxidase-based assay?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; no_peroxidase [label="No"]; yes_peroxidase [label="Yes"]; avoid_mes [label="Avoid MES.\nConsider Phosphate.", shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> ph_req; ph_req -> ph_acidic [label=""]; ph_req -> ph_neutral [label=""]; ph_acidic -> metal_ions [label=""]; ph_neutral -> consider_other; metal_ions -> use_mes [label="Yes"]; metal_ions -> assay_type [label="No (or unsure)"]; assay_type -> peroxidase; peroxidase -> use_mes [label="No"]; peroxidase -> avoid_mes [label="Yes"]; } }

Caption: A logical workflow for selecting an appropriate biological buffer.

Conclusion: A Senior Scientist's Perspective

MES buffer is an invaluable tool in the biochemical laboratory, but it is not a one-size-fits-all solution. Its strength lies in providing stable pH control in the mildly acidic range of 5.5-6.7, particularly for systems sensitive to metal ion chelation.[1][4][15] For applications like cation-exchange chromatography, certain cell culture systems, and assays with non-coordinating metal requirements, MES is often the superior choice.[11][15][17]

However, the mark of an experienced researcher is the ability to recognize potential pitfalls. The documented interference of MES with peroxidase-based assays and its potential for weak, non-specific interactions with proteins necessitates careful consideration and, in some cases, empirical validation of its compatibility.[20][21] Furthermore, proper preparation and storage—favoring filter sterilization over autoclaving and protection from light—are critical to maintain its integrity and ensure experimental reproducibility.[1][23] By understanding both the compelling advantages and the critical limitations of MES, scientists can harness its full potential while safeguarding the integrity of their research.

References

-

Good, N.E., et al. (1966) Hydrogen Ion Buffers for Biological Research. Biochemistry 5(2), 467-477. [Link]

-

Biochemazone. (2024) The Ultimate Guide to 0.1mol/L MES Buffer: Uses, Properties, and Safety Guidelines. Biochemazone Blog. [Link]

-

Interchim. Good's buffers (biological buffers). Interchim. [Link]

-

Grokipedia. MES (buffer). Grokipedia. [Link]

-

Hopax Fine Chemicals. (2019) What is a Good's Buffer? Hopax Fine Chemicals Blog. [Link]

-

Promega Connections. (2019) What Makes a "Good" Buffer? Promega Connections Blog. [Link]

-

Bitesize Bio. (2025) What Makes a “Good” Laboratory Buffer? Bitesize Bio. [Link]

-

Various Contributors. (2015) What is the protocol of MES buffer preparation? ResearchGate. [Link]

-

Wikipedia. MES (buffer). Wikipedia. [Link]

-

Hopax Fine Chemicals. (2025) How to use a MES Buffer for performance benchmarking? Hopax Fine Chemicals Blog. [Link]

-

Suzhou Yacoo Science Co., Ltd. (2018) Applications and Preparation of MOPS and MES Buffer. Suzhou Yacoo Science Co., Ltd. [Link]

-

Hubei New Desheng Material Technology Co., Ltd. (2024) From water solubility to stability: high-quality MES buffer has these 4 characteristics. Desheng. [Link]

-

Hopax Fine Chemicals. (2025) MES Buffer: An Essential Component in Biological and Pharmaceutical. Hopax Fine Chemicals Blog. [Link]

-

Hubei New Desheng Material Technology Co., Ltd. (2023) Advantages and configuration methods of MES buffer solution. Desheng. [Link]

-

Hopax Fine Chemicals. (2018) Biological buffers and their interactions with metal ions. Hopax Fine Chemicals Blog. [Link]

-

Various Contributors. (2016) Stability of MES Buffer. ResearchGate. [Link]

-

Various Contributors. (2025) Interference by Mes [2-(4-morpholino)ethanesulfonic acid] and related buffers with phenolic oxidation by peroxidase. ResearchGate. [Link]

-

Hopax Fine Chemicals. (2018) Useful pH range of Biological Buffers. Hopax Fine Chemicals. [Link]

-

Hopax Fine Chemicals. (2019) 15 uses of MES Buffer you didn't know. Hopax Fine Chemicals Blog. [Link]

-

Hubei New Desheng Material Technology Co., Ltd. (2024) Comparison of Desheng PIPES buffer and MES buffer with two different buffer solutions. Desheng. [Link]

-

Dojindo Molecular Technologies, Inc. Good's Buffer MES. Dojindo. [Link]

-

Lin, C. E., et al. (2015). Buffer Interference with Protein Dynamics: A Case Study on Human Liver Fatty Acid Binding Protein. Biophysical Journal, 109(1), 119–128. [Link]

Sources

- 1. biochemazone.com [biochemazone.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Useful pH range of Biological Buffers - مقالات - Hopax Fine Chemicals [hopaxfc.com]

- 4. benchchem.com [benchchem.com]

- 5. What is a Good's Buffer? - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 6. Good's buffers - Wikipedia [en.wikipedia.org]

- 7. promegaconnections.com [promegaconnections.com]

- 8. bitesizebio.com [bitesizebio.com]

- 9. interchim.fr [interchim.fr]

- 10. MES (buffer) - Wikipedia [en.wikipedia.org]

- 11. 15 uses of MES Buffer you didn't know - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 12. goldbio.com [goldbio.com]

- 13. MES (0.5 M, pH 6) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 14. Biological buffers and their interactions with metal ions - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 15. bostonbioproducts.com [bostonbioproducts.com]

- 16. From water solubility to stability: high-quality MES buffer has these 4 characteristics - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 17. Comparison of Desheng PIPES buffer and MES buffer with two different buffer solutions - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 18. Applications and Preparation of MOPS and MES Buffer [yacooscience.com]

- 19. How to use a MES Buffer for performance benchmarking? - Blog [hbynm.com]

- 20. researchgate.net [researchgate.net]

- 21. Buffer Interference with Protein Dynamics: A Case Study on Human Liver Fatty Acid Binding Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Advantages and configuration methods of MES buffer solution - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 23. researchgate.net [researchgate.net]

- 24. goldbio.com [goldbio.com]

molecular weight and formula of 2-(N-Morpholino)-ethanesulfonic acid

An In-Depth Technical Guide to 2-(N-Morpholino)-ethanesulfonic acid (MES) for Researchers and Drug Development Professionals

Abstract

This compound, commonly known as MES, is a zwitterionic buffer that has become a cornerstone in modern biological and biochemical research. Developed by Norman Good and his colleagues in the 1960s, MES was specifically designed to overcome the limitations of traditional buffers in biological systems.[1][2] Its unique combination of a low pKa, high water solubility, minimal interaction with metal ions, and stability makes it an indispensable tool for researchers. This guide provides an in-depth analysis of the core physicochemical properties of MES, explores the scientific rationale behind its use in key applications, presents validated laboratory protocols, and discusses critical technical considerations for its effective implementation.

Introduction: The Rationale for a Superior Biological Buffer

In the dynamic environment of a living cell or a complex biochemical assay, maintaining a stable pH is not merely a convenience—it is a prerequisite for experimental validity. Many older buffering agents, such as phosphates or citrates, while effective at pH control, often interfere with biological processes by chelating essential metal ions or participating in enzymatic reactions.[1] The "Good's buffers," including MES, were engineered to meet a stringent set of criteria for biological compatibility:

-

Mid-range pKa: To buffer effectively near physiological pH.

-

High Aqueous Solubility: For ease of use and to prevent precipitation.

-

Membrane Impermeability: To ensure the buffer remains in the extracellular or experimental medium.

-

Minimal Metal Ion Binding: To avoid disrupting the function of metalloenzymes or altering ionic equilibria.[3]

-

Chemical and Enzymatic Stability: To resist degradation under experimental conditions.[1]

-

Low UV Absorbance: To prevent interference with spectrophotometric measurements.[4]

MES fulfills these criteria exceptionally well, making it a reliable and non-interfering choice for a multitude of sensitive applications, from cell culture to protein electrophoresis.[5]

Core Physicochemical Properties of MES

The utility of MES is grounded in its distinct chemical structure and properties. The morpholine ring provides stability, while the ethanesulfonic acid group imparts the zwitterionic character and the desired pKa. A summary of its key quantitative data is presented below.

| Property | Value | Source(s) |

| Chemical Formula | C₆H₁₃NO₄S | [1][6][7] |

| Molecular Weight (Anhydrous) | 195.24 g/mol | [4][6][7] |

| Molecular Weight (Monohydrate) | 213.24 g/mol | [8] |

| pKa (at 20-25°C) | ~6.15 | [1][4][9] |

| Effective Buffering pH Range | 5.5 – 6.7 | [2][4][10] |

| Appearance | White crystalline powder | [8] |

| Solubility in Water | Highly soluble | [1][9] |

The pKa of approximately 6.15 is the most critical feature, positioning MES as an ideal buffer for experiments requiring a mildly acidic environment.[4] This is particularly relevant for certain enzyme assays, the culture of specific cell types, and as a running buffer in some electrophoresis systems.[4][11] Furthermore, its zwitterionic nature—possessing both positive and negative charges—contributes to its high water solubility and low membrane permeability.[2] A crucial, field-proven insight is the weak binding affinity of MES for divalent cations like Ca²⁺, Mg²⁺, and Mn²⁺, and its negligible binding of Cu(II), which prevents the inadvertent stripping of these essential cofactors from proteins.[1][3]

The "Why" and "How" of MES in Key Applications

The selection of a buffer is a critical experimental choice. Here, we delve into the causality behind using MES in several common research areas.

Protein Electrophoresis: Precision in Separation

In protein analysis, MES is a key component of the Bis-Tris gel electrophoresis system. Unlike traditional Laemmli (Tris-Glycine) systems that operate at a highly alkaline pH, the MES-based system runs at a near-neutral pH (~pH 7).

-

Expertise & Experience: This neutral pH environment is fundamentally important for protein stability. Alkaline conditions can promote deamidation and hydrolysis of proteins, particularly at the elevated temperatures of an SDS-PAGE run, leading to artifactual bands and smeared results. The MES running buffer, with a pH of ~6.5, provides a gentler environment, enhancing band sharpness and the integrity of post-translational modifications.

-

Causality: The system uses MES in the running buffer to create a specific ion front that allows for the sharp stacking and subsequent separation of proteins. It is particularly effective for resolving small- to medium-sized proteins (2 to 200 kDa).

Cell Culture and Microbiology

Maintaining a stable physiological pH is vital for the optimal growth and function of cells in culture.[5]

-

Expertise & Experience: While bicarbonate-CO₂ systems are the standard, they are susceptible to pH fluctuations when cultures are handled outside of a CO₂ incubator. Supplementing media with a non-metabolizable, stable buffer like MES provides robust pH control.

-

Causality: MES is used in various media for bacteria, yeast, and mammalian cells.[11] Its membrane impermeability ensures it does not enter the cell and disrupt intracellular pH or metabolic pathways. It is important to note, however, that high concentrations of MES can be toxic to some plant species, though it is widely used in plant culture media at concentrations around 10 mM.[5][11]

Enzyme Kinetics and Protein Purification

Enzyme activity is exquisitely sensitive to pH. An optimal buffer is one that maintains the desired pH without interacting with the enzyme or its substrates.

-

Expertise & Experience: As a non-coordinating buffer, MES is an authoritative choice for studying metalloenzymes.[1] Buffers like phosphate or citrate can chelate the metal ions essential for catalytic activity, leading to inaccurate kinetic measurements.

-

Causality: The minimal metal binding affinity of MES ensures that the measured enzyme activity is a true reflection of the experimental conditions, not an artifact of buffer interference.[1][3] This same principle applies to protein purification, where MES can be used in lysis, wash, and elution buffers during chromatography to maintain protein stability and function without stripping essential cofactors.[4][5]

Validated Protocols for Laboratory Application

Trustworthiness in research protocols comes from clarity, precision, and validation. The following methods are standard in the field.

Preparation of a 0.5 M MES Stock Solution (pH 6.0)

This stock solution is a versatile starting point for creating working-concentration buffers for various applications.

-

Weighing: Accurately weigh 97.62 g of MES free acid (MW = 195.24 g/mol ).[12]

-

Dissolution: Add the MES powder to 800 mL of high-purity, deionized water in a beaker with a magnetic stir bar. Stir until fully dissolved. The initial pH will be acidic.[12]

-

pH Adjustment: Place a calibrated pH meter electrode into the solution. Slowly add a concentrated sodium hydroxide (NaOH) solution (e.g., 10 N) dropwise while monitoring the pH.[12][13] The causality here is straightforward: the acidic sulfonic acid group of MES is being titrated with a strong base to reach the desired pH within its buffering range.

-

Final Volume: Continue adding NaOH until the pH meter reads exactly 6.0. Carefully transfer the solution to a 1 L graduated cylinder and add deionized water to bring the final volume to 1 L.[12]

-

Sterilization and Storage: For applications requiring sterility, filter the solution through a 0.22 µm filter. Store the stock solution at 2-8°C, where it remains stable for several months.[14]

Protocol for MES SDS-PAGE Running Buffer (Bis-Tris System)

This protocol describes the use of MES as a running buffer for resolving small- to medium-sized proteins on precast or handcast Bis-Tris gels.[15]

-

Prepare 1 L of 1X MES SDS Running Buffer:

-

Combine 50 mL of a commercial 20X MES SDS Running Buffer stock with 950 mL of deionized water.

-

Alternatively, to make from scratch: Dissolve 6.06 g Tris Base, 6.81 g MES free acid, 1 g SDS, and 0.3 g EDTA (disodium salt) in 900 mL of deionized water. Adjust pH to ~7.3 and bring the final volume to 1 L.

-

-

Sample Preparation (Reduced):

-

To your protein sample, add a 4X LDS (Lithium dodecyl sulfate) sample buffer to a final concentration of 1X.

-

Add a reducing agent (e.g., DTT to 50 mM or NuPAGE Sample Reducing Agent to 1X).[15] The rationale for the reducing agent is to break disulfide bonds within and between proteins, ensuring separation is based purely on molecular weight.

-

Heat the samples at 70°C for 10 minutes.[15] This step completes protein denaturation by the detergent.

-

-

Assemble the Electrophoresis Unit:

-

Place the Bis-Tris gel into the electrophoresis tank.

-

Fill the inner (cathode) chamber with 1X MES SDS Running Buffer. For reduced samples, it is critical to add an antioxidant (e.g., NuPAGE Antioxidant) to the inner chamber buffer. This self-validating step prevents the re-oxidation of sample proteins as they migrate through the gel, maintaining their reduced state and ensuring sharp bands.

-

Fill the outer (anode) chamber with 1X MES SDS Running Buffer.

-